
2-Bromo-3-(2-ethylhexyl)thiophene
Übersicht
Beschreibung
“2-Bromo-3-(2-ethylhexyl)thiophene” is a chemical compound with the empirical formula C12H19BrS . It has a molecular weight of 275.25 . This compound is used as an organic semiconducting polymer or small molecule precursor .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES stringBrC1=C(CC(CCCC)CC)C=CS1 . The InChI representation is 1S/C12H19BrS/c1-3-5-6-10(4-2)9-11-7-8-14-12(11)13/h7-8,10H,3-6,9H2,1-2H3 . Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a refractive index of 1.523 and a density of 1.201 g/L at 25°C .Wissenschaftliche Forschungsanwendungen
Photoluminescence and Optical Properties
- Amphiphilic Conjugated Block Copolymers : The synthesis of an amphiphilic block copolymer using 2-bromo-3-(2-ethylhexyl)thiophene demonstrates its potential in creating materials with solvent-selective photoluminescence quenching properties. This material shows strong influences of solvent polarity on its optical spectra, including absorption and emission, making it significant for optical applications (Tu et al., 2007).
Polymer Synthesis and Applications
- Synthesis of Poly(thiophene)s and Their Optical Properties : Postfunctionalization of poly(3-hexylthiophene) (P3HT), using derivatives of this compound, allows the study of electronic and steric effects of various functional groups on the optical and photophysical properties of poly(thiophene)s. These modifications significantly impact the fluorescence yield and solid-state emission, demonstrating the chemical versatility and potential in material science (Li, Vamvounis, & Holdcroft, 2002).
Electrochemical Applications
- Electrochemical Synthesis for Device Applications : The electrochemical synthesis of poly(3-bromo-4-methoxythiophene) from this compound derivatives shows promising applications in electronic devices. The synthesized polymer exhibits lower oxidation potential, stable conducting state, and high electrochemical reversibility, suggesting potential uses in electrochromic devices (Cihaner & Önal, 2007).
Photostabilization of Materials
- Use as Photostabilizers for Poly(vinyl chloride) : Thiophene derivatives synthesized from this compound have been shown to effectively reduce the level of photodegradation in poly(vinyl chloride) films. This suggests their utility in enhancing the durability and lifespan of PVC materials (Balakit et al., 2015).
Organic Thin-Film Transistors
- Diketopyrrolopyrrole Organic Thin‐Film Transistors : Studies involving this compound derivatives in bis(thiophen‐2‐yl)‐diketopyrrolopyrrole (DPP) dyes have shown potential applications in organic thin-film transistors. These dyes exhibit intense absorption, strong fluorescence, and high field-effect mobilities, indicating their suitability for semiconducting applications (Stolte et al., 2016).
Organic Photovoltaics
- Photocrosslinkable Polythiophenes for Organic Photovoltaics : The copolymerization of this compound has been used to prepare photocrosslinkable bromine‐functionalized polythiophenes, demonstrating their application in solution‐processed organic photovoltaics. These materials offer advantages such as thermal stability and efficient power conversion, making them attractive for solar energy applications (Kim, Miyamoto, Ma, & Fréchet, 2009).
Safety and Hazards
Wirkmechanismus
Target of Action
2-Bromo-3-(2-ethylhexyl)thiophene is primarily used in the formation of π-conjugated conductive polymers for the fabrication of organic field effect transistors (OFETs) and organic photovoltaics (OPVs) . The primary targets of this compound are therefore the conductive polymers that it helps to form.
Mode of Action
The compound interacts with its targets by participating in the formation of bromo-terminated polymers . This is achieved through a process known as Grignard metathesis (GRIM), a type of quasi-living polymerization .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the polymerization process. This compound acts as a monomeric precursor in the formation of bromo-terminated polymers . The resulting polymers have enhanced properties such as intensified extinction coefficient, increased mobility of the charge carriers, and a red shift in absorption in solid state .
Result of Action
The result of the action of this compound is the formation of conductive polymers with enhanced properties. These polymers are used in the fabrication of organic field effect transistors (OFETs) and organic photovoltaics (OPVs), contributing to the efficiency and effectiveness of these devices .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the compound should be stored under inert gas and at a temperature between 28 C for optimal stability . Additionally, the compound should avoid contact with air and heat .
Eigenschaften
IUPAC Name |
2-bromo-3-(2-ethylhexyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrS/c1-3-5-6-10(4-2)9-11-7-8-14-12(11)13/h7-8,10H,3-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIAAXXJIUXUEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=C(SC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90728807 | |
| Record name | 2-Bromo-3-(2-ethylhexyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90728807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303734-52-3 | |
| Record name | 2-Bromo-3-(2-ethylhexyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90728807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

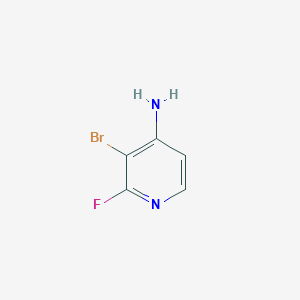
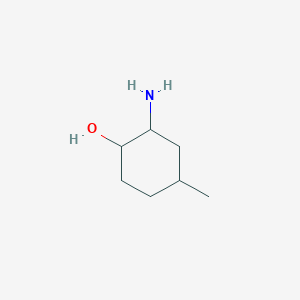
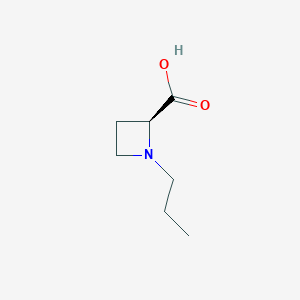
![Benzo[c]isothiazol-5-ylmethanol](/img/structure/B1527616.png)
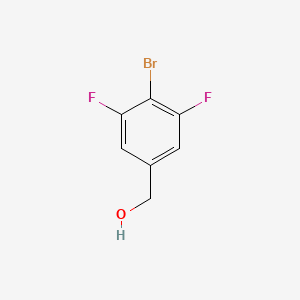
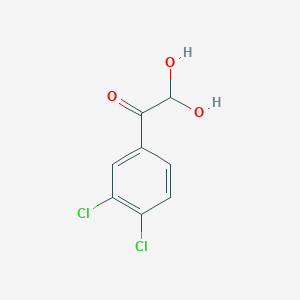

![3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1527620.png)


![Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1527624.png)
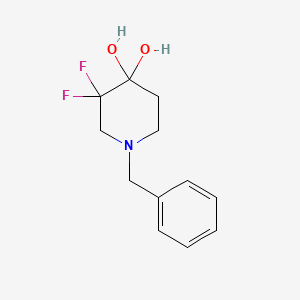
![3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1527630.png)
